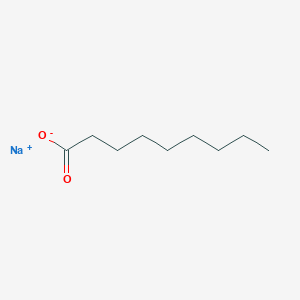

sodium;nonanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2.Na/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOCMXUTASYUOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nonanoate (B1231133), the sodium salt of nonanoic acid (also known as pelargonic acid), is an anionic surfactant with a nine-carbon aliphatic chain. Its amphiphilic nature, comprising a hydrophobic nine-carbon tail and a hydrophilic carboxylate head group, allows it to reduce surface tension at interfaces, making it a versatile compound in various scientific and industrial applications. It is utilized as an emulsifier, stabilizer, and solubilizing agent in fields ranging from personal care products to pharmaceutical formulations.[1][2] In drug development, sodium nonanoate serves as a surfactant that can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3] This technical guide provides a comprehensive overview of the core physicochemical properties of sodium nonanoate, detailed experimental protocols for their determination, and a summary of its applications.

Core Physicochemical Properties

The fundamental properties of sodium nonanoate are summarized in the tables below. These values are crucial for understanding its behavior in various media and for designing formulations.

Table 1: General Physicochemical Properties of Sodium Nonanoate

| Property | Value | Reference(s) |

| IUPAC Name | Sodium nonanoate | |

| Synonyms | Sodium pelargonate, Nonanoic acid sodium salt | [4] |

| CAS Number | 14047-60-0 | [4] |

| Molecular Formula | C₉H₁₇NaO₂ | [4] |

| Molecular Weight | 180.22 g/mol | [4] |

| Appearance | White to off-white solid, powder, or crystal | [4] |

| Melting Point | ~250°C | [5] |

| pKa (of Nonanoic Acid) | 4.94 - 4.96 (at 25°C) | [6][7] |

| Critical Micelle Concentration (CMC) | Estimated between 86 mM and 300 mM in water | [8] |

Note on CMC: An experimental value for sodium nonanoate (C9) was not found in a comprehensive literature search. The provided range is an estimate based on the established trend of decreasing CMC with increasing alkyl chain length. The experimental CMC for sodium caprylate (C8) is ~300 mM, and for sodium decanoate (B1226879) (C10) is ~86 mM.[8] Therefore, the CMC of sodium nonanoate is expected to fall within this range.

Table 2: Solubility Profile of Sodium Nonanoate

| Solvent | Solubility | Reference(s) |

| Water (H₂O) | ≥ 100 mg/mL (554.88 mM) | [1] |

| Chloroform | Nonanoic acid is very soluble | [6] |

| Ether | Nonanoic acid is very soluble | [6] |

| Hexane | Nonanoic acid is very soluble | [6] |

Acidity and Solution Behavior

The behavior of sodium nonanoate in aqueous solution is governed by the pKa of its conjugate acid, nonanoic acid. The pKa of approximately 4.95 indicates the equilibrium between the protonated (nonanoic acid) and deprotonated (nonanoate anion) forms.[6]

-

Below pH 4.95: The equilibrium shifts towards the protonated, uncharged nonanoic acid form, which is poorly soluble in water ("oily liquid").[6]

-

Above pH 4.95: The equilibrium favors the deprotonated, anionic nonanoate form. As the sodium salt, it is highly soluble in water and functions as a surfactant.

This relationship is fundamental to its application in formulations where pH control is critical.

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and formulation development. The following sections detail standard methodologies for key parameters of sodium nonanoate.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. This is a critical parameter as many properties of the solution, such as surface tension and conductivity, change abruptly at this point.[6]

This is a primary and widely used method for determining the CMC of both ionic and non-ionic surfactants.[8]

Principle: Below the CMC, adding surfactant causes a sharp decrease in the surface tension of the solution as monomers populate the air-water interface. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in little to no further change in surface tension. The CMC is identified as the inflection point on a plot of surface tension versus the logarithm of surfactant concentration.[9]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of sodium nonanoate in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., employing the Wilhelmy plate or Du Noüy ring method) calibrated according to the manufacturer's instructions.[10]

-

Measurement:

-

Measure the surface tension of the pure solvent (deionized water) first.

-

Sequentially measure the surface tension of each prepared dilution, starting from the lowest concentration.

-

Ensure temperature equilibrium is reached for each measurement, as surface tension is temperature-dependent.

-

-

Data Analysis:

-

Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting graph will show two linear regions with different slopes.

-

Perform a linear regression on the data points in both the rapidly decreasing region and the plateau region.

-

The concentration at the intersection of these two lines is the CMC.[9]

-

This method is highly effective for ionic surfactants like sodium nonanoate.

Principle: In a dilute solution (below CMC), sodium nonanoate exists as individual sodium (Na⁺) and nonanoate (C₉H₁₇O₂⁻) ions, and the electrical conductivity increases linearly with concentration. When micelles form (above CMC), the nonanoate anions aggregate. While the micelles are charged, their mobility is much lower than that of the individual ions due to their larger size and the binding of some counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot. The break in the plot corresponds to the CMC.[7]

Methodology:

-

Preparation of Solutions: As with the surface tension method, prepare a series of aqueous solutions of sodium nonanoate with varying concentrations.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the conductivity of the deionized water as a baseline.

-

Measure the conductivity of each solution, starting from the most dilute.

-

Rinse the conductivity probe with deionized water and the next solution to be measured between readings to prevent cross-contamination.

-

-

Data Analysis:

-

Plot the specific conductivity (κ, in S/m) versus the surfactant concentration (C).

-

The plot will exhibit two distinct linear segments.

-

Determine the intersection of the two lines by linear regression. The concentration at this intersection point is the CMC.

-

Applications in Research and Drug Development

Sodium nonanoate's defined physicochemical properties make it a valuable tool for researchers and formulation scientists.

-

Surfactant and Emulsifier: It is widely used as a primary or secondary emulsifier in the creation of oil-in-water (o/w) emulsions for cosmetic and pharmaceutical applications. Its ability to stabilize emulsions enhances the texture and consistency of products like creams and lotions.[3]

-

Solubilizing Agent: In drug development, many APIs exhibit poor aqueous solubility, which limits their bioavailability. Sodium nonanoate can be used in formulations to form micelles that encapsulate these hydrophobic drug molecules, thereby increasing their solubility in aqueous media.[3]

-

Permeation Enhancer: As a medium-chain fatty acid salt, sodium nonanoate can transiently and reversibly disrupt the lipid bilayer of cell membranes, which can be leveraged to enhance the permeation of drugs across biological barriers like the skin or intestinal epithelium.

-

Research Tool: In laboratory settings, it serves as a standard anionic surfactant for studying micellization, protein-surfactant interactions, and as a component in cleaning solutions.[3] It is also used as an intermediate in the synthesis of other organic compounds, including agrochemicals and pharmaceuticals.[1][2]

Conclusion

Sodium nonanoate is a well-characterized anionic surfactant with properties that are highly dependent on concentration and pH. Its ability to self-assemble into micelles above a critical concentration and its favorable solubility profile make it a functional excipient in drug delivery systems and a versatile compound in broader chemical research. The experimental protocols detailed in this guide provide a robust framework for the precise characterization required for its effective application in scientific and developmental contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tegewa.de [tegewa.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Nonanoate: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nonanoate (B1231133), also known as sodium pelargonate, is the sodium salt of nonanoic acid. It is a versatile compound with applications across various scientific and industrial fields.[1][2][3] In research and development, it serves as a valuable surfactant, emulsifier, and has been explored for its potential in drug delivery systems.[4] This technical guide provides a comprehensive overview of the chemical structure and analytical methodologies for sodium nonanoate, aimed at professionals in research, and drug development.

Chemical Structure and Properties

Sodium nonanoate is a straight-chain saturated fatty acid salt. The molecule consists of a nine-carbon aliphatic chain terminating in a carboxylate group, with a sodium ion forming an ionic bond with the oxygen of the carboxylate.

Key Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | Sodium nonanoate | [5] |

| Synonyms | Sodium pelargonate, Nonanoic acid sodium salt | [4] |

| CAS Number | 14047-60-0 | [6] |

| Molecular Formula | C₉H₁₇NaO₂ | [6] |

| Molecular Weight | 180.22 g/mol | [6] |

| Appearance | White to light yellow powder or crystal | [4] |

| Solubility | Freely soluble in water | [7] |

Chemical Structure Diagram:

References

- 1. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sodium nonanoate_TargetMol [targetmol.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Nonanoate | C9H17O2- | CID 5461016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. fao.org [fao.org]

A Technical Guide to the Herbicidal Mechanism of Action of Sodium Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nonanoate, the sodium salt of nonanoic acid (also known as pelargonic acid), is a broad-spectrum, non-selective, contact herbicide valued for its rapid action and favorable environmental profile. Its herbicidal efficacy is driven by its active form, nonanoic acid, a naturally occurring nine-carbon saturated fatty acid. While often simplified to direct membrane disruption, evidence suggests a more nuanced cascade of events initiated by intracellular acidification. This guide provides an in-depth examination of the core mechanisms, presenting a sequential model of action from cuticle penetration to metabolic collapse and subsequent membrane failure. It includes quantitative efficacy data, detailed experimental protocols for mechanism validation, and pathway visualizations to support advanced research and development.

Core Mechanism of Action: A Multi-Stage Process

Contrary to the common simplification that nonanoic acid acts merely as a soap to dissolve cell membranes, ³¹P NMR studies indicate a more complex sequence of events. The primary mode of action is not direct membrane lysis, but rather a rapid induction of cellular stress through intracellular acidification, which then leads to metabolic failure and subsequent loss of membrane integrity.[1] The entire process is remarkably swift, with visible damage to plant tissues appearing within 15 to 60 minutes and cellular collapse occurring within 1 to 3 hours post-application.[1][2]

The herbicidal action can be detailed in the following sequence:

-

Cuticle Penetration: As a fatty acid, nonanoic acid possesses surfactant-like properties that allow it to dissolve and penetrate the protective waxy cuticle of the plant's leaves, gaining access to the underlying epidermal and mesophyll cells.[3][4]

-

Intracellular Acidification: Upon traversing the cell membrane, the lipophilic nonanoic acid accumulates in the cytoplasm. In the near-neutral environment of the cytosol, it dissociates, releasing protons (H⁺) and causing a rapid decrease in the intracellular pH.[1][5]

-

Metabolic Disruption & ATP Depletion: This sudden acidification disrupts cellular homeostasis. Within minutes of the pH drop, there is a significant decline in the cellular pools of ATP and Glucose-6-phosphate.[1] This is likely due to the increased energy demand on plasma membrane H⁺-ATPases working to pump excess protons out of the cell and the general inhibition of pH-sensitive metabolic enzymes.

-

Membrane Dysfunction and Leakage: The depletion of ATP compromises all energy-dependent cellular functions, including the maintenance and repair of cell membranes. It is only after the onset of intracellular acidification and metabolic disruption that widespread membrane dysfunction occurs.[1] This leads to a catastrophic loss of membrane integrity, resulting in the leakage of electrolytes and cellular contents into the extracellular space.

-

Rapid Desiccation and Necrosis: The loss of cellular compartmentalization and uncontrolled water loss through the compromised membranes leads to rapid tissue dehydration (desiccation), wilting, and ultimately, necrotic cell death.[1][2][4] Some evidence also points to a light-driven peroxidative activity by singlet oxygen, which occurs after membrane damage and contributes to the necrosis of plant tissues.[4]

This mechanism is non-systemic; the herbicide only affects the green tissues it directly contacts and is not translocated through the plant's vascular system.[1]

Quantitative Data

Table 1: Efficacy of Pelargonic Acid on Various Weed Species

Summarizes the effective dose required to achieve 50% control (ED₅₀) for a range of common summer and winter weeds. Data is based on weed ground cover metrics.

| Weed Species | Common Name | ED₅₀ (kg a.i. ha⁻¹) | Susceptibility |

| Kickxia spuria | Round-leaved Fluellen | 2.6 | Very High |

| Heliotropium europaeum | Common Heliotrope | 3.0 | Very High |

| Echinochloa crus-galli | Barnyard Grass | 3.4 | High |

| Solanum nigrum | Black Nightshade | 3.6 | High |

| Stachys annua | Annual Hedgenettle | 5.3 | Moderate |

| Papaver rhoeas | Common Poppy | 6.5 | Moderate |

| Veronica hederifolia | Ivy-leaved Speedwell | 10.3 | Low |

| Amaranthus retroflexus | Red-root Pigweed | 11.4 | Low |

| Matricaria chamomilla | Wild Chamomile | 11.6 | Low |

| Portulaca oleracea | Common Purslane | 18.7 | Very Low |

| Lolium multiflorum | Italian Ryegrass | >21.8 | Very Low |

Table 2: Time-Course of Herbicidal Action

Describes the typical progression of visible symptoms in susceptible plants following the application of pelargonic acid under optimal conditions (temperature >15°C, sunlight).

| Time Post-Application | Observed Effect |

| 15 - 60 minutes | Initial signs of tissue damage (e.g., wilting, discoloration) become visible. |

| 1 - 3 hours | Widespread cellular collapse and tissue necrosis are evident. |

| > 3 hours | Complete desiccation and "burn-down" of contacted foliage. |

Experimental Protocols

Protocol 1: Measurement of Herbicide-Induced Electrolyte Leakage

This protocol is adapted from standard methods for assessing cell membrane integrity in plant tissues following stress. It quantifies the leakage of ions from damaged cells by measuring the electrical conductivity of the surrounding solution.

Materials:

-

Leaf tissue from treated and control plants

-

Deionized water

-

12-well cell culture plates or 50 mL conical tubes

-

Cork borer or hole punch (e.g., 5 mm diameter)

-

Conductivity meter

-

Water bath or heating block

Procedure:

-

Sample Collection: Excise several leaf discs (e.g., 5 mm diameter) from a uniform area of the treated and control leaves, avoiding major veins. Use a sufficient number of discs (e.g., 10-15) for each replicate to ensure representative sampling.

-

Washing: Gently rinse the collected leaf discs with deionized water to remove surface contaminants and electrolytes from damaged cells at the cut edges.

-

Incubation: Place the washed leaf discs into a tube or well containing a known volume of deionized water (e.g., 20 mL). Ensure the discs are fully submerged.

-

Time-Course Measurement (C1): Gently agitate the container and measure the electrical conductivity of the solution at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) to monitor the dynamics of electrolyte leakage. This first measurement is denoted as C1.

-

Total Electrolyte Measurement (C2): After the final time-point measurement, seal the tubes and heat the samples in a water bath at 100°C for 15-20 minutes to kill all tissues and release all electrolytes.

-

Final Measurement: Cool the samples to room temperature and measure the final electrical conductivity. This value represents the total possible electrolytes and is denoted as C2.

-

Calculation: Calculate the Relative Electrolyte Leakage (REL) as a percentage using the following formula: REL (%) = (C1 / C2) * 100

Interpretation: A higher REL percentage in treated samples compared to the control indicates a greater loss of membrane integrity and thus, a higher degree of cell death.

Protocol 2: Assessment of Photosynthetic Efficiency via Chlorophyll Fluorescence

This non-destructive method measures the maximum quantum yield of Photosystem II (PSII), represented by the ratio Fv/Fm. A decrease in this ratio indicates stress on the photosynthetic apparatus, which can be an indirect effect of the cellular disruption caused by nonanoic acid.

Materials:

-

Treated and control plants

-

Portable pulse-amplitude-modulated (PAM) fluorometer (e.g., Handy-PEA)

Procedure:

-

Dark Adaptation: Before measurement, the plant leaves must be dark-adapted for a minimum of 30 minutes. This is achieved by attaching light-exclusion clips to the area of the leaf to be measured. This ensures all reaction centers of PSII are open.

-

Measurement Setup: Place the fiber optic probe of the fluorometer securely over the dark-adapted leaf area.

-

Initial Fluorescence (Fo): A weak measuring light is applied to determine the initial fluorescence (Fo), when the PSII reaction centers are open.

-

Maximum Fluorescence (Fm): A short, intense pulse of saturating light is applied to transiently close all PSII reaction centers. The peak fluorescence reached during this pulse is the maximum fluorescence (Fm).

-

Calculation: The fluorometer software typically calculates the maximum quantum yield of PSII automatically using the formula: Fv/Fm = (Fm - Fo) / Fm Where Fv is the variable fluorescence.

-

Data Collection: Measurements should be taken at various time points post-treatment to monitor the progression of photosynthetic stress.

Interpretation: Healthy, unstressed plants typically have an Fv/Fm ratio between 0.78 and 0.84. A significant decrease in this value in treated plants indicates damage to the photosynthetic machinery, a downstream consequence of the herbicidal action.

Visualizations

Diagram 1: Herbicide Mechanism of Action Pathway

Caption: Sequential pathway of sodium nonanoate's herbicidal action.

Diagram 2: Experimental Workflow for Electrolyte Leakage Assay

Caption: Workflow for quantifying membrane damage via electrolyte leakage.

References

The Antimicrobial Spectrum of Sodium Nonanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nonanoate (B1231133), the sodium salt of nonanoic acid (also known as pelargonic acid), is a saturated fatty acid salt with recognized antimicrobial properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the antimicrobial spectrum of sodium nonanoate. While specific quantitative data for sodium nonanoate across a wide range of microbial species is limited in publicly available literature, this document synthesizes existing knowledge on nonanoic acid and its derivatives to provide insights into its potential efficacy. This guide also details standardized experimental protocols for determining antimicrobial activity and elucidates the proposed mechanisms of action.

Introduction

Sodium nonanoate is a versatile compound utilized in various industries, including as a food preservative to inhibit the growth of bacteria and fungi.[1][2] Its surfactant properties also lend to its use in other applications.[3] The antimicrobial activity of fatty acids and their salts has been a subject of interest due to their potential as alternatives to traditional antimicrobial agents. This guide focuses on the specific antimicrobial characteristics of sodium nonanoate, providing a resource for researchers and professionals in the field of drug development and microbiology.

Antimicrobial Spectrum and Efficacy

Quantitative data on the minimum inhibitory concentration (MIC) of sodium nonanoate against a broad spectrum of bacteria and fungi is not extensively available in the reviewed scientific literature. However, studies on nonanoic acid (pelargonic acid) provide valuable insights into the potential antimicrobial activity of its sodium salt.

A study on the antimicrobial efficacy of pelargonic acid emulsions against different Salmonella serotypes found that the MIC varied depending on the formulation. For instance, pelargonic acid emulsions formulated with 1.00% sodium dodecyl sulfate (B86663) (SDS) exhibited an MIC of 7.82 mM against Salmonella Newport and 15.62 mM against Salmonella Oranienburg and Salmonella Typhimurium.[4][5]

It is important to note that the antimicrobial activity of fatty acids can be influenced by factors such as pH and the presence of other substances.[6] Generally, the undissociated form of the acid is considered more active, and thus the pH of the medium can significantly impact the observed MIC.

Data Presentation

Due to the limited availability of specific MIC values for sodium nonanoate, the following table presents data for pelargonic acid against Salmonella species as an indicator of its potential antimicrobial activity. Further research is required to establish a comprehensive antimicrobial spectrum for sodium nonanoate.

| Microorganism | Compound | Formulation | MIC (mM) | Source |

| Salmonella Newport | Pelargonic Acid | 1.00% SDS Emulsion | 7.82 | [4][5] |

| Salmonella Oranienburg | Pelargonic Acid | 1.00% SDS Emulsion | 15.62 | [4][5] |

| Salmonella Typhimurium | Pelargonic Acid | 1.00% SDS Emulsion | 15.62 | [4][5] |

Mechanism of Action

The primary antimicrobial mechanism of action of nonanoic acid and its salts is attributed to their surfactant properties, which lead to the disruption of microbial cell membranes.[7] This mechanism is not highly specific, contributing to a broad spectrum of activity.

The lipophilic carbon chain of the nonanoate molecule intercalates into the lipid bilayer of the cell membrane, disrupting its structure and integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Experimental Protocols

The determination of the antimicrobial activity of sodium nonanoate is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The following protocol is a generalized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution MIC Assay Protocol

1. Preparation of Materials:

- Test Compound: Prepare a stock solution of sodium nonanoate in a suitable solvent (e.g., sterile deionized water).

- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fungi, RPMI-1640 medium is commonly used.

- Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

- 96-Well Microtiter Plates: Use sterile U-bottom or flat-bottom plates.

2. Serial Dilution of the Test Compound:

- Dispense 100 µL of sterile broth into all wells of the microtiter plate.

- Add 100 µL of the sodium nonanoate stock solution to the first well of each row to be tested.

- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.

3. Inoculation:

- Inoculate each well (except for the sterility control) with 100 µL of the standardized microbial suspension. This will bring the final volume in each well to 200 µL and dilute the antimicrobial agent to its final test concentration.

4. Controls:

- Growth Control: Wells containing only broth and the microbial inoculum (no antimicrobial agent).

- Sterility Control: Wells containing only sterile broth to check for contamination.

5. Incubation:

- Incubate the plates at 35-37°C for 18-24 hours for most bacteria. Fungal plates are typically incubated at 35°C for 24-48 hours.

6. Determination of MIC:

- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Prepare_Stock" [label="Prepare Sodium\nNonanoate Stock Solution"];

"Prepare_Inoculum" [label="Prepare Standardized\nMicrobial Inoculum"];

"Serial_Dilution" [label="Perform 2-fold Serial Dilution\nin 96-well Plate"];

"Inoculate_Plate" [label="Inoculate Plate with\nMicrobial Suspension"];

"Incubate" [label="Incubate Plate\n(e.g., 37°C, 24h)"];

"Read_Results" [label="Visually Inspect for Growth\nand Determine MIC"];

"End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Stock";

"Start" -> "Prepare_Inoculum";

"Prepare_Stock" -> "Serial_Dilution";

"Prepare_Inoculum" -> "Inoculate_Plate";

"Serial_Dilution" -> "Inoculate_Plate";

"Inoculate_Plate" -> "Incubate";

"Incubate" -> "Read_Results";

"Read_Results" -> "End";

}

Conclusion and Future Directions

Sodium nonanoate demonstrates antimicrobial potential, likely through the disruption of microbial cell membranes, a mechanism common to fatty acid salts. However, there is a notable gap in the scientific literature regarding specific, quantitative data on its antimicrobial spectrum against a wide array of clinically and industrially relevant microorganisms. The data available for pelargonic acid suggests activity against Gram-negative bacteria, but further research is imperative to establish the full range of efficacy for sodium nonanoate itself.

Future research should focus on:

-

Systematic determination of the MIC of sodium nonanoate against a diverse panel of Gram-positive and Gram-negative bacteria, as well as various fungal species.

-

Investigation into the influence of pH and formulation on its antimicrobial activity.

-

Further elucidation of its precise mechanism of action, including potential intracellular targets.

Such studies will be crucial for the informed application of sodium nonanoate as an antimicrobial agent in various fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Bactericidal Activity of Sodium Bituminosulfonate against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Isolation, identification, biological characteristics, and antifungal efficacy of sodium bicarbonate combined with natamycin on Aspergillus niger from Shengzhou nane (Prunus salicina var. taoxingli) fruit [frontiersin.org]

- 4. Antimicrobial Efficacy of Pelargonic Acid Micelles against Salmonella varies by Surfactant, Serotype and Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathway of Sodium Nonanoate in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of sodium nonanoate (B1231133), the sodium salt of nonanoic acid (also known as pelargonic acid), in the soil environment. This document details the core biochemical processes, quantitative degradation kinetics, and standardized experimental protocols relevant to the study of this compound.

Introduction

Sodium nonanoate, a nine-carbon saturated fatty acid, is utilized in various applications, including as a natural herbicide.[1][2] Its environmental fate, particularly its degradation in soil, is of significant interest. The primary mechanism of its breakdown is microbial degradation, a process that is generally rapid and leads to complete mineralization.[3][4] This guide will delve into the specifics of this degradation pathway, providing the technical details necessary for research and environmental assessment.

Core Degradation Pathway: Beta-Oxidation

The principal route for the microbial degradation of sodium nonanoate in soil is the beta-oxidation pathway .[4][5] This is a well-established metabolic process where fatty acids are broken down to produce acetyl-CoA.[6][7] In prokaryotes (such as soil bacteria), these reactions occur in the cytosol.[6]

The process begins with the activation of nonanoic acid to its coenzyme A (CoA) ester, nonanoyl-CoA. This is followed by a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle.

Key Enzymes in Beta-Oxidation

The beta-oxidation of nonanoyl-CoA is catalyzed by a suite of key enzymes universally found in soil microorganisms:[7][8][9]

-

Acyl-CoA Synthetase: Activates nonanoic acid to nonanoyl-CoA.

-

Acyl-CoA Dehydrogenase: Introduces a double bond between the alpha and beta carbons.

-

Enoyl-CoA Hydratase: Hydrates the double bond.

-

3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

-

Thiolase: Cleaves the two-carbon acetyl-CoA unit.

Step-by-Step Degradation of Nonanoyl-CoA (C9)

As an odd-chain fatty acid, the beta-oxidation of nonanoyl-CoA proceeds for three full cycles, yielding three molecules of acetyl-CoA. The final cycle results in the formation of one molecule of acetyl-CoA and one molecule of propionyl-CoA.

Cycle 1:

-

Dehydrogenation: Nonanoyl-CoA is oxidized by Acyl-CoA Dehydrogenase to trans-Δ²-Enoyl-CoA.

-

Hydration: Enoyl-CoA Hydratase adds a water molecule to form L-β-Hydroxyacyl-CoA.

-

Oxidation: 3-Hydroxyacyl-CoA Dehydrogenase oxidizes the hydroxyl group to form β-Ketoacyl-CoA.

-

Thiolysis: Thiolase cleaves β-Ketoacyl-CoA, releasing Acetyl-CoA (C2) and Heptanoyl-CoA (C7) .

Cycle 2:

-

Heptanoyl-CoA enters the next cycle and is converted to Pentoyl-CoA (C5) with the release of another molecule of Acetyl-CoA (C2) .

Cycle 3:

-

Pentoyl-CoA undergoes the third cycle, yielding Propionyl-CoA (C3) and a third molecule of Acetyl-CoA (C2) .

The resulting acetyl-CoA enters the citric acid cycle for energy production, ultimately leading to the formation of carbon dioxide and water. Propionyl-CoA can be converted to succinyl-CoA and also enter the citric acid cycle.

Data Presentation: Degradation Kinetics

The degradation of sodium nonanoate (pelargonic acid) in soil is rapid, with reported half-lives (DT50) typically being very short under aerobic conditions.

| Soil Type | Condition | Half-life (DT50) | Reference |

| Various Agricultural Topsoils | Aerobic | 1.5 hours (geometric mean) | [4] |

| Railway Subsoils | Aerobic | 5.8 hours (geometric mean) | [4] |

| Generic Soil | Aerobic, Lab at 20°C | 1.22 - 1.3 days | [10] |

| Clayey Soil | Aerobic | 0.75 - 5 days | [11] |

| Various Soils | Aerobic | "Very low to low persistence" (<1 to <10 days) | [3] |

Note: Degradation rates can be influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity.

Experimental Protocols

The following section outlines standardized methodologies for investigating the degradation of sodium nonanoate in soil.

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This protocol is designed to determine the rate and pathway of degradation in both aerobic and anaerobic soil environments.[12][13][14][15][16]

Objective: To measure the rate of transformation of sodium nonanoate and identify its transformation products in soil under controlled laboratory conditions.

Methodology:

-

Soil Selection and Preparation:

-

Select representative soil types (e.g., sandy loam, clay loam) with known characteristics (pH, organic carbon content, texture).

-

Sieve the soil (e.g., <2 mm) and pre-incubate to stabilize microbial activity.

-

-

Test Substance Application:

-

Prepare a solution of sodium nonanoate (radiolabeled, e.g., with ¹⁴C, is recommended for metabolite tracking and mass balance).

-

Apply the solution uniformly to the soil samples at a concentration relevant to its intended use.

-

-

Incubation:

-

Aerobic: Incubate soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Ensure continuous aeration with CO₂-free, humidified air. Trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).

-

Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil with water and purging the headspace with an inert gas (e.g., nitrogen).

-

-

Sampling and Analysis:

-

Collect soil samples at predetermined time intervals.

-

Extract the soil samples using an appropriate solvent system (e.g., a modified Bligh-Dyer extraction with a chloroform:methanol:buffer system).

-

Analyze the extracts for the parent compound and its metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19][20]

-

Quantify the amount of evolved ¹⁴CO₂ and non-extractable residues.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Objective: To identify and quantify sodium nonanoate and its fatty acid metabolites in soil extracts.

Methodology:

-

Derivatization: Convert the extracted fatty acids into their more volatile fatty acid methyl esters (FAMEs) using a suitable derivatization agent (e.g., acidic methanol).

-

GC-MS Analysis:

-

Inject the FAMEs solution into a GC-MS system.

-

Separate the FAMEs on a suitable capillary column.

-

Identify the individual FAMEs based on their retention times and mass spectra, by comparison with authentic standards.

-

Quantify the concentration of each FAME using an internal standard.

-

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Degradation pathway of sodium nonanoate in soil via beta-oxidation.

Caption: Experimental workflow for studying sodium nonanoate degradation in soil.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. mdpi.com [mdpi.com]

- 3. Peer review of the pesticide risk assessment of the active substance pelargonic acid (nonanoic acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reversal of β-oxidative pathways for the microbial production of chemicals and polymer building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. jackwestin.com [jackwestin.com]

- 8. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]

- 9. What are the steps of beta oxidation? | AAT Bioquest [aatbio.com]

- 10. Pelargonic acid [sitem.herts.ac.uk]

- 11. Intrinsic degradation of volatile fatty acids in laboratory-compacted clayey soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. Untargeted Soil Metabolomics Using Liquid Chromatography-Mass Spectrometry and Gas Chromatography-Mass Spectrometry. [escholarship.org]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. louis.uah.edu [louis.uah.edu]

- 20. researchgate.net [researchgate.net]

Ecotoxicity of Sodium Nonanoate on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nonanoate (B1231133), the sodium salt of nonanoic acid, is a nine-carbon fatty acid salt with applications as a surfactant, emulsifier, and natural herbicide.[1][2] Its introduction into the environment necessitates a thorough understanding of its potential ecotoxicological effects on non-target organisms. This technical guide provides a comprehensive overview of the current knowledge on the ecotoxicity of sodium nonanoate and its parent compound, nonanoic acid, across various trophic levels, including aquatic and terrestrial organisms. The primary mode of action is the disruption of cell membrane integrity.[3] While specific data for sodium nonanoate is limited, the available information on nonanoic acid provides a strong basis for risk assessment, with regulatory bodies often considering the toxicity of fatty acid salts to be comparable to or slightly less than that of the parent acid. This guide summarizes key quantitative toxicity data, details standardized experimental protocols for ecotoxicity testing, and provides visual representations of experimental workflows and the compound's mechanism of action.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative ecotoxicity data for nonanoic acid, the parent compound of sodium nonanoate. This data is considered a relevant surrogate for assessing the ecotoxicity of sodium nonanoate.

Table 1: Aquatic Ecotoxicity of Nonanoic Acid

| Organism | Species | Endpoint | Duration | Value (mg/L) | Test Guideline | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 91 | US-EPA | |

| Invertebrate | Daphnia magna (Water Flea) | EC50 (Immobilization) | 48 h | 96 | US-EPA | |

| Algae | Pseudokirchneriella subcapitata (Green Algae) | ErC50 (Growth Rate) | 72 h | 25 | OECD 201 | |

| Algae | Pseudokirchneriella subcapitata (Green Algae) | NOEC (Growth Rate) | 72 h | 5.66 | OECD 201 |

Note: For "nonanoic acid, sulfophenyl ester, sodium salt," an EC50 of >1000 mg/L for Daphnia magna in a 48-hour static test has been reported.[4]

Terrestrial Ecotoxicity

Data on the ecotoxicity of sodium nonanoate and nonanoic acid to soil organisms is limited. However, nonanoic acid is known to be readily biodegradable in soil, with an estimated half-life of less than one day.[5][6] This rapid degradation is expected to limit significant exposure to soil-dwelling organisms.

Mechanism of Action

The primary mechanism of toxicity for nonanoic acid and its salts is the disruption of cell membranes.[3] As fatty acids, they can intercalate into the lipid bilayer of cell membranes, leading to a loss of integrity, increased permeability, and subsequent cell leakage and death. This is a non-specific, physical mode of action.

References

- 1. scispace.com [scispace.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

An In-depth Technical Guide to the Cellular Uptake and Transport of Sodium Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nonanoate (B1231133), the sodium salt of the nine-carbon medium-chain fatty acid (MCFA) nonanoic acid, traverses the cellular membrane through a multifaceted process involving both passive diffusion and protein-mediated transport. As an MCFA, its absorption and subsequent intracellular trafficking are of significant interest in the fields of drug delivery, metabolism, and cellular signaling. This technical guide provides a comprehensive overview of the core mechanisms governing the cellular uptake and transport of sodium nonanoate, summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways that regulate this process.

Introduction

Sodium nonanoate is a saturated fatty acid salt that, due to its amphipathic nature, interacts with the cell membrane to gain entry into the cytoplasm. The transport of MCFAs like nonanoate is distinct from that of long-chain fatty acids and is crucial for various physiological processes. In the pharmaceutical industry, sodium nonanoate and other MCFAs are utilized as permeation enhancers to improve the oral bioavailability of poorly absorbed drugs. Understanding the intricacies of its cellular transport is therefore paramount for its effective application in drug development and for elucidating its role in cellular metabolism.

Mechanisms of Cellular Uptake and Transport

The cellular uptake of sodium nonanoate is not mediated by a single mechanism but rather by a combination of passive and protein-facilitated pathways. The contribution of each pathway can vary depending on the cell type, pH of the extracellular environment, and the concentration of nonanoate.

Passive Diffusion

At a lower extracellular pH, nonanoic acid, the conjugate acid of sodium nonanoate, is protonated and exists in an uncharged state. This lipophilic form can passively diffuse across the phospholipid bilayer of the cell membrane down its concentration gradient. Upon entering the more alkaline environment of the cytoplasm, the molecule deprotonates to its anionic form, nonanoate, which is less membrane-permeable and becomes effectively trapped within the cell. This "pH partition" hypothesis suggests that passive diffusion is a significant route of entry, particularly in acidic microenvironments such as the intestinal lumen.

Protein-Facilitated Transport

A significant portion of nonanoate uptake is mediated by various transmembrane proteins. These transporters enhance the efficiency and specificity of fatty acid uptake.

-

Fatty Acid Translocase (FAT/CD36): CD36 is a key scavenger receptor that facilitates the uptake of fatty acids. It is expressed in various tissues, including the intestine, adipose tissue, and muscle. CD36 is thought to bind fatty acids at the cell surface and promote their translocation across the membrane, possibly by increasing their local concentration or by facilitating their interaction with the lipid bilayer.[1][2]

-

Fatty Acid Transport Proteins (FATPs/SLC27A): The FATP family consists of six members (FATP1-6) that are integral membrane proteins.[3] FATPs facilitate the uptake of fatty acids, a process that is often tightly coupled to their activation to acyl-CoA thioesters by the proteins' intrinsic acyl-CoA synthetase activity.[2] This immediate esterification traps the fatty acid inside the cell and maintains a favorable concentration gradient for further uptake.[4]

-

Monocarboxylate Transporters (MCTs): As a monocarboxylic acid, nonanoic acid is a potential substrate for the proton-linked MCTs (SLC16A family).[5] These transporters, such as MCT1, are widely expressed and mediate the electroneutral cotransport of a monocarboxylate with a proton.

-

Sodium-Coupled Monocarboxylate Transporters (SMCTs): The SMCTs (SLC5A family), such as SMCT1 (SLC5A8) and SMCT2 (SLC5A12), utilize the sodium gradient to drive the uptake of monocarboxylates.[6][7][8] This active transport mechanism allows for the accumulation of substrates against their concentration gradient and is particularly important in the intestine and kidney for the absorption of short- and medium-chain fatty acids.[5][9]

Quantitative Data on Cellular Transport

While specific kinetic data for sodium nonanoate transport are not extensively reported in the literature, studies on its effects as a permeation enhancer and data from related medium-chain fatty acids provide valuable insights.

| Parameter | Compound | Cell Line | Value | Source |

| Permeation Enhancement | Sodium Nonanoate (C9) | Caco-2 | Acts as a permeation enhancer by partitioning into the plasma membrane and increasing its fluidity. | [10] |

| Uptake Rate | BODIPY-C5 (MCFA analogue) | Human Trophoblast | 42 ± 4.4 Fluorescence Units/min | [11] |

| Michaelis-Menten Constant (Km) | - | - | Data not available in the literature | - |

| Maximum Velocity (Vmax) | - | - | Data not available in the literature | - |

Note: The lack of specific Km and Vmax values for sodium nonanoate transport represents a significant gap in the current literature.

Experimental Protocols

The study of sodium nonanoate transport typically involves in vitro cell culture models, with the Caco-2 cell line being the gold standard for assessing intestinal permeability.

Caco-2 Cell Permeability Assay

This assay measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[12][13][14][15]

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin.

-

Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Sodium Nonanoate

-

Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density. Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Assessment: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a healthy and intact monolayer.

-

Transport Experiment (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the transport buffer containing a known concentration of sodium nonanoate to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. e. Also, collect a sample from the apical chamber at the beginning and end of the experiment.

-

Sample Analysis: Quantify the concentration of sodium nonanoate in the collected samples using a validated analytical method like LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).

-

A is the surface area of the Transwell® membrane.

-

C0 is the initial concentration in the donor chamber.

-

Fluorescent Fatty Acid Uptake Assay

This method allows for the real-time measurement of fatty acid uptake using fluorescently labeled fatty acid analogues.[16][17][18][19]

Materials:

-

Adherent cells cultured in a multi-well plate (e.g., 96-well black-wall, clear-bottom plate).

-

Fluorescent fatty acid analogue (e.g., BODIPY-labeled fatty acid).

-

Serum-free medium or buffer.

-

Fluorescence plate reader or fluorescence microscope.

Protocol:

-

Cell Preparation: Culture cells to the desired confluency in the multi-well plate.

-

Assay Initiation: a. Remove the culture medium and wash the cells with serum-free medium. b. Add the working solution containing the fluorescent fatty acid analogue to each well.

-

Real-time Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in intracellular fluorescence over time at appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of uptake can be determined from the initial linear phase of the fluorescence increase over time.

Signaling Pathways Regulating Transport

The transport of fatty acids is a highly regulated process, controlled by key cellular signaling pathways that modulate the expression and subcellular localization of fatty acid transporters like CD36 and FATPs.

Insulin (B600854) Signaling

Insulin is a potent regulator of fatty acid transport. Upon binding to its receptor, insulin activates the PI3K/Akt signaling cascade.[20][21][22][23][24] This leads to the translocation of CD36 from intracellular storage vesicles to the plasma membrane, thereby increasing the cell's capacity for fatty acid uptake.[24] Insulin can also upregulate the total protein expression of CD36.[20][21]

References

- 1. Dynamic role of the transmembrane glycoprotein CD36 (SR-B2) in cellular fatty acid uptake and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time for a détente in the war on the mechanism of cellular fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD36 enhances fatty acid uptake by increasing the rate of intracellular esterification but not transport across the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. esmed.org [esmed.org]

- 6. Sodium-coupled monocarboxylate transporter 2 - Wikipedia [en.wikipedia.org]

- 7. Sodium-coupled Monocarboxylate Transporters in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium-coupled monocarboxylate transporter 1 - Wikipedia [en.wikipedia.org]

- 9. [PDF] Sodium-coupled Monocarboxylate Transporters in Normal Tissues and in Cancer | Semantic Scholar [semanticscholar.org]

- 10. Activation of AMPKα2 Is Not Required for Mitochondrial FAT/CD36 Accumulation during Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insulin and AMPK regulate FA translocase/CD36 plasma membrane recruitment in cardiomyocytes via Rab GAP AS160 and Rab8a Rab GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 16. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]

- 17. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorescence assays for measuring fatty acid binding and transport through membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. labs.pbrc.edu [labs.pbrc.edu]

- 20. journals.physiology.org [journals.physiology.org]

- 21. journals.physiology.org [journals.physiology.org]

- 22. journals.physiology.org [journals.physiology.org]

- 23. Insulin stimulates fatty acid transport by regulating expression of FAT/CD36 but not FABPpm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Insulin induces the translocation of the fatty acid transporter FAT/CD36 to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Disruption: A Technical Guide to the Interaction of Sodium Nonanoate with Microbial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nonanoate (B1231133), the sodium salt of the nine-carbon saturated fatty acid nonanoic acid, exhibits broad-spectrum antimicrobial activity. This technical guide delves into the core mechanisms of its interaction with microbial cell membranes, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The primary mode of action is a rapid and non-specific disruption of the cell membrane's structural and functional integrity. This guide synthesizes available quantitative data, details key experimental methodologies for studying these interactions, and provides visual representations of the underlying processes.

Introduction

The escalating challenge of antimicrobial resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Fatty acids and their salts have long been recognized for their antimicrobial properties. Sodium nonanoate, in particular, presents a compelling case due to its ability to rapidly compromise the primary defense of microbial cells—the cell membrane. Understanding the biophysical and biochemical basis of this interaction is crucial for its potential application as a therapeutic or preservative agent. This guide aims to provide an in-depth technical overview of the current understanding of how sodium nonanoate exerts its antimicrobial effects by targeting the microbial cell membrane.

Mechanism of Action: A Multi-faceted Assault on the Cell Membrane

The antimicrobial activity of sodium nonanoate is primarily attributed to its direct interaction with the microbial cell membrane, leading to a cascade of disruptive events that culminate in cell death. This process can be understood through a two-step model: intercalation and destabilization.

-

Intercalation: As an amphipathic molecule, the nonanoate anion readily inserts itself into the lipid bilayer of the microbial cell membrane. The nine-carbon aliphatic chain partitions into the hydrophobic core of the membrane, while the charged carboxylate headgroup remains at the aqueous interface.

-

Destabilization and Permeabilization: The integration of nonanoate molecules into the membrane disrupts the ordered arrangement of the native phospholipids. This leads to an increase in membrane fluidity and the formation of transient pores or defects. The compromised membrane loses its selective permeability, resulting in the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.

-

Dissipation of Proton Motive Force: A critical consequence of increased membrane permeability is the dissipation of the proton motive force (PMF). Nonanoic acid can act as a protonophore, transporting protons across the membrane and collapsing the electrochemical gradient (ΔpH and Δψ). The loss of PMF disrupts vital cellular processes that are dependent on it, including ATP synthesis and active transport, ultimately leading to metabolic collapse and cell death.

Figure 1: Proposed mechanism of sodium nonanoate's antimicrobial action.

Quantitative Data on Antimicrobial Activity

The efficacy of sodium nonanoate and its corresponding acid, nonanoic acid, has been quantified against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter that indicates the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Type | Compound | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive Bacteria | Methyl-branched nonanoic acid derivatives | Varied | [1] |

| Mycobacterium smegmatis | Gram-positive Bacteria | Methyl-branched nonanoic acid derivatives | Varied | [1] |

| Sarcina lutea | Gram-positive Bacteria | Methyl-branched nonanoic acid derivatives | Varied | [1] |

| Escherichia coli | Gram-negative Bacteria | Methyl-branched nonanoic acid derivatives | Varied | [1] |

| Salmonella typhimurium | Gram-negative Bacteria | Methyl-branched nonanoic acid derivatives | Varied | [1] |

| Streptomyces nojiriensis | Bacteria | Methyl-branched nonanoic acid derivatives | Varied | [1] |

| Candida utilis | Fungus | Methyl-branched nonanoic acid derivatives | Varied | [1] |

| Micosporum gypseum | Fungus | Nonanoic acid | 40 - 50 | [2] |

| Candida albicans | Fungus | Medium chain saturated fatty acids (C9:0) | 100 - 200 | [2] |

Note: Data for sodium nonanoate is often reported as nonanoic acid, its active form at physiological pH. The activity of methyl-branched derivatives of nonanoic acid indicates that structural modifications can influence antimicrobial potency.

Experimental Protocols

Investigating the interaction of sodium nonanoate with microbial membranes involves a variety of established techniques. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of sodium nonanoate that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Microorganism of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sodium nonanoate stock solution (sterile)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight and dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). Further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilutions: Prepare serial twofold dilutions of the sodium nonanoate stock solution in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted sodium nonanoate. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of sodium nonanoate at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration.

Assessment of Membrane Permeability: SYTOX Green Uptake Assay

This assay uses a high-affinity fluorescent nucleic acid stain, SYTOX Green, which cannot penetrate the intact membranes of live cells. An increase in fluorescence indicates membrane permeabilization.

Materials:

-

Bacterial suspension (log phase)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Sodium nonanoate solution

-

SYTOX Green stain (e.g., 5 mM stock in DMSO)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Prepare Bacterial Suspension: Grow bacteria to mid-log phase, harvest by centrifugation, wash, and resuspend in buffer to a specific optical density (e.g., OD600 of 0.5).

-

Treatment: Add sodium nonanoate to the bacterial suspension at the desired concentrations. Include an untreated control.

-

Staining: Add SYTOX Green to the bacterial suspensions to a final concentration of 1-5 µM.

-

Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission). An increase in fluorescence in the treated samples compared to the control indicates membrane damage.

Assessment of Outer Membrane Permeability in Gram-Negative Bacteria: NPN Uptake Assay

The fluorescent probe 1-N-phenylnaphthylamine (NPN) is hydrophobic and fluoresces weakly in an aqueous environment but strongly when it enters the hydrophobic interior of a membrane. It is typically excluded by the intact outer membrane of Gram-negative bacteria.

Materials:

-

Gram-negative bacterial suspension (log phase)

-

HEPES buffer or other suitable buffer

-

Sodium nonanoate solution

-

NPN (1-N-phenylnaphthylamine) solution (e.g., 500 µM in acetone)

-

Fluorometer

Procedure:

-

Prepare Bacterial Suspension: Grow bacteria to mid-log phase, harvest, wash, and resuspend in buffer to a standardized OD.

-

Baseline Fluorescence: Add the bacterial suspension to a cuvette and measure the baseline fluorescence.

-

NPN Addition: Add NPN to the cuvette to a final concentration of 10-20 µM and mix.

-

Treatment and Measurement: Add sodium nonanoate to the cuvette and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates that NPN is partitioning into the outer membrane, signifying increased permeability.

Figure 3: Experimental workflows for SYTOX Green and NPN uptake assays.

Interaction with Microbial Signaling Pathways

While the primary antimicrobial action of sodium nonanoate is direct membrane damage, the potential for fatty acids to influence microbial signaling pathways is an area of active research. Fatty acids can act as signaling molecules or modulate the activity of signaling proteins in some bacteria. For instance, certain fatty acids have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria.

However, specific microbial signaling pathways that are directly and significantly modulated by sodium nonanoate leading to a defined downstream response are not yet well-elucidated. It is plausible that sublethal concentrations of sodium nonanoate could induce stress responses in bacteria, which are often mediated by two-component signaling systems. These systems typically involve a membrane-bound sensor histidine kinase that detects an environmental stimulus and a cognate response regulator that mediates the transcriptional response.

Figure 4: A generalized bacterial two-component signaling system.

Further research is required to determine if sodium nonanoate or its metabolic products directly interact with specific components of microbial signaling cascades.

Conclusion

Sodium nonanoate represents a potent antimicrobial agent with a primary mechanism of action centered on the rapid and non-specific disruption of microbial cell membranes. This leads to increased permeability, leakage of essential cellular contents, and dissipation of the proton motive force, ultimately resulting in cell death. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and potential application of sodium nonanoate in combating microbial growth. While its direct impact on specific microbial signaling pathways remains an open area for future research, its efficacy as a membrane-active agent is well-supported. This direct physical mechanism of action may also present a lower propensity for the development of microbial resistance compared to antibiotics that target specific metabolic pathways.

References

An In-depth Technical Guide on the Effect of Sodium Nonanoate on Fungal Cell Wall Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell morphology, providing protection against osmotic stress, and mediating interactions with the environment.[1] Its unique composition, primarily consisting of polysaccharides like chitin (B13524) and glucans, makes it an attractive target for antifungal therapies.[1][2] Sodium nonanoate (B1231133), the sodium salt of nonanoic acid, has demonstrated antifungal properties, and understanding its impact on the fungal cell wall is critical for its potential development as a therapeutic agent.[3] This guide provides a comprehensive overview of the effects of sodium nonanoate on fungal cell wall integrity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

The Fungal Cell Wall: A Primary Antifungal Target

The fungal cell wall is a complex matrix predominantly composed of β-glucans, chitin, and mannoproteins.[4][5]

-

β-Glucans: These are glucose polymers that form the main structural framework of the cell wall.[6][7] Specifically, β-1,3-glucan is a key component responsible for the wall's strength and is synthesized by the enzyme β-1,3-glucan synthase.[7][8]

-

Chitin: A polymer of N-acetylglucosamine, chitin provides additional structural support and is often cross-linked to β-glucans.[5][7] Its synthesis is catalyzed by chitin synthases.[7] Disruption of chitin synthesis leads to a disordered cell wall, potentially causing cell lysis.[7]

-

Mannoproteins: These are heavily glycosylated proteins located on the outer surface of the cell wall, involved in cell recognition and adhesion.

The integrity of this structure is paramount for fungal viability, and its disruption is a key strategy for many antifungal drugs, such as the echinocandins, which inhibit β-1,3-glucan synthesis.[2][9]

Mechanism of Action of Sodium Nonanoate on the Fungal Cell Wall

While the precise mechanism of sodium nonanoate's effect on the fungal cell wall is still under investigation, evidence suggests that it disrupts the cell membrane, leading to a cascade of events that compromise cell wall integrity. This is a common mechanism for fatty acids, which can intercalate into the lipid bilayer, increasing its fluidity and permeability. This initial damage to the plasma membrane can indirectly affect the cell wall by:

-

Disrupting the function of membrane-bound enzymes: Key enzymes for cell wall synthesis, such as chitin synthases and glucan synthases, are located in the plasma membrane.[10] Perturbation of the membrane can impair their activity, leading to defects in the cell wall.

-

Inducing cellular stress responses: Damage to the cell membrane and subsequent leakage of cellular contents trigger stress response pathways, including the Cell Wall Integrity (CWI) pathway.[11][12]

The Cell Wall Integrity (CWI) Signaling Pathway

The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress to maintain cellular integrity.[11][13] It is typically mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade.[11][14] When the cell wall is damaged, cell surface sensors activate Rho1, a small GTPase.[11][15] Activated Rho1 then stimulates Protein Kinase C 1 (Pkc1), which in turn initiates a phosphorylation cascade through a series of MAP kinases (MAPKKK, MAPKK, and MAPK).[11][12] The terminal MAPK translocates to the nucleus to activate transcription factors that upregulate genes involved in cell wall repair and synthesis.[12]

Treatment with a cell wall-perturbing agent like sodium nonanoate is expected to activate this pathway as a compensatory response.[16] However, overwhelming this repair mechanism can lead to cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. Chitin and glucan, the yin and yang of the fungal cell wall, implications for antifungal drug discovery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. The interaction with fungal cell wall polysaccharides determines the salt tolerance of antifungal plant defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the synthesis of β(1,3)-D-glucan and chitin of the fungal cell wall. Existing drugs and recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Fungal Cell Wall Integrity Pathway | MDPI Books [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Cell Wall Integrity Pathway Involved in Morphogenesis, Virulence and Antifungal Susceptibility in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Sodium Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of sodium nonanoate (B1231133), the sodium salt of nonanoic acid. The synthesis is based on a straightforward acid-base neutralization reaction. This protocol includes detailed methodologies for synthesis, purification, and characterization, along with essential safety precautions. All quantitative data is presented in structured tables for clarity. A visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

Sodium nonanoate (also known as sodium pelargonate) is a nine-carbon fatty acid salt with applications in various scientific fields. It is utilized as a surfactant, emulsifier, and has been investigated for its potential in drug delivery systems and as a biochemical reagent.[1] This protocol details a reliable and reproducible method for the synthesis of sodium nonanoate in a laboratory setting, suitable for research and development purposes. The purity of the final product is expected to be ≥97%.[2]

Reaction Scheme

The synthesis of sodium nonanoate is achieved through the neutralization of nonanoic acid with sodium hydroxide (B78521).

Chemical Equation:

C₈H₁₇COOH + NaOH → C₈H₁₇COONa + H₂O

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |

| Nonanoic Acid | C₉H₁₈O₂ | 158.24 | Colorless oily liquid |

| Sodium Hydroxide | NaOH | 40.00 | White pellets or flakes |

| Sodium Nonanoate | C₉H₁₇NaO₂ | 180.22 | White to off-white solid |

Table 2: Equipment and Reagents

| Equipment | Reagents |

| Round-bottom flask (250 mL) | Nonanoic acid (≥98%) |

| Magnetic stirrer and stir bar | Sodium hydroxide (≥97%, pellets) |

| Heating mantle or oil bath | Ethanol (B145695) (95% or absolute) |

| Condenser | Deionized water |

| Beaker (500 mL) | Acetone (B3395972) (for washing) |

| Büchner funnel and filter paper | Deuterium oxide (D₂O, for NMR) |

| Vacuum flask | |

| Rotary evaporator | |

| pH paper or pH meter | |

| Glassware for recrystallization | |

| Analytical balance | |

| Spatula and weighing paper |

Table 3: Experimental Parameters

| Parameter | Value |

| Stoichiometric Ratio (Nonanoic Acid:NaOH) | 1:1.05 (slight excess of NaOH) |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 1-2 hours |

| Purification Method | Recrystallization |

| Expected Yield | 85-95% |

| Purity (by NMR) | ≥97% |

Experimental Protocol

4.1. Synthesis of Sodium Nonanoate

-

Preparation of Sodium Hydroxide Solution: In a 250 mL round-bottom flask, dissolve 4.2 g (0.105 mol) of sodium hydroxide pellets in 100 mL of ethanol with magnetic stirring. Caution: The dissolution of NaOH is exothermic.

-

Reaction: Once the sodium hydroxide is completely dissolved, slowly add 15.8 g (0.1 mol) of nonanoic acid to the flask using a dropping funnel or pipette.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath. Continue to stir the reaction mixture at reflux for 1-2 hours. The formation of a white precipitate (sodium nonanoate) may be observed.

-

Cooling and Isolation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the crude sodium nonanoate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol, followed by a wash with acetone to aid in drying.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

4.2. Purification by Recrystallization

-

Solvent Selection: Sodium nonanoate is soluble in water.[1][3][4] A mixture of ethanol and water can be used for recrystallization.

-

Dissolution: Transfer the crude sodium nonanoate to a beaker and add a minimal amount of hot ethanol to dissolve the solid. If it does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained at boiling point.

-